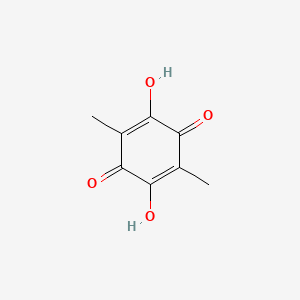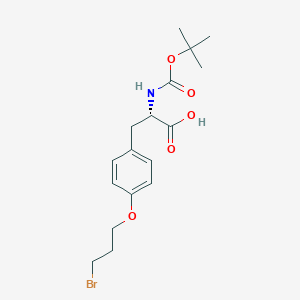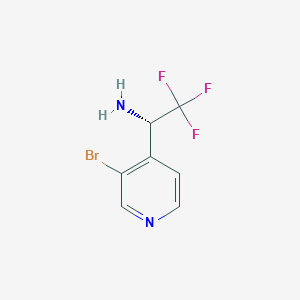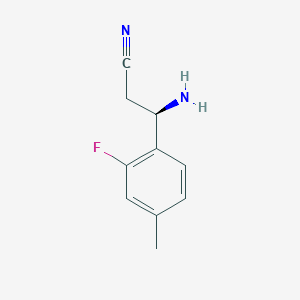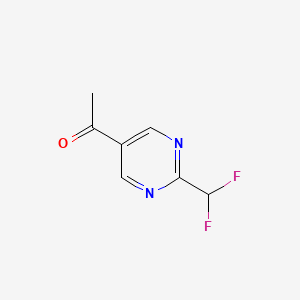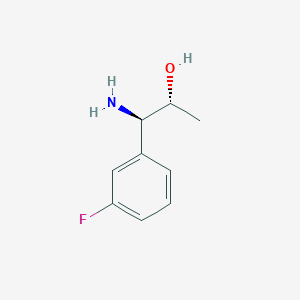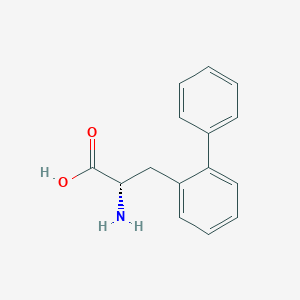
2-Phenyl-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-L-phenylalanine is an organic compound that belongs to the class of amino acids. It is characterized by the presence of two phenyl groups attached to the alpha carbon of the amino acid structure. This compound is of significant interest in various fields of chemistry, biology, and medicine due to its unique structural and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-L-phenylalanine can be achieved through several methods. One common approach involves the use of phenylacetaldehyde, hydrogen cyanide, and ammonia to form phenylalanine, which can then be further modified to introduce the second phenyl group . Another method involves the bioconversion of L-phenylalanine using engineered microbial pathways .
Industrial Production Methods
Industrial production of this compound often involves the use of biotechnological processes. For example, the Ehrlich pathway in Saccharomyces cerevisiae can be harnessed to convert L-phenylalanine to 2-phenylethanol, which can then be further processed to obtain this compound . This method is preferred due to its efficiency and the ability to produce the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Wirkmechanismus
The mechanism of action of 2-Phenyl-L-phenylalanine involves its interaction with various molecular targets and pathways. It is known to act as an antagonist at α2δ calcium channels and as a competitive antagonist at the glycine binding site of NMDA receptors . These interactions influence neurotransmitter levels and can have significant effects on neurological function.
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-L-phenylalanine can be compared with other similar compounds such as:
L-Phenylalanine: A precursor to this compound, it is an essential amino acid involved in protein synthesis.
Phenethylamine: A compound with a similar phenyl group structure, known for its role as a neuromodulator.
The uniqueness of this compound lies in its dual phenyl groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C15H15NO2 |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(2-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1 |
InChI-Schlüssel |
DBMVJVZQGTXWTP-AWEZNQCLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B15234183.png)
![1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone](/img/structure/B15234190.png)
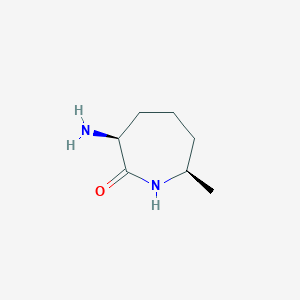
![2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-fluorophenol](/img/structure/B15234211.png)
![Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15234214.png)
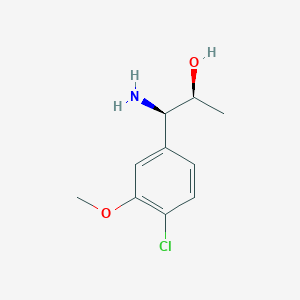
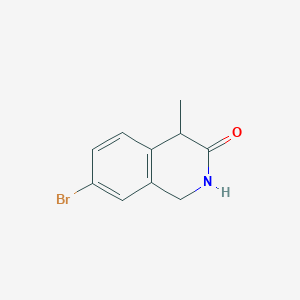
![2-Fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15234227.png)
